An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Oxalate
An In-depth Technical Guide to the Chemical Properties of Ethyl Methyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methyl oxalate (B1200264) (EMO) is an asymmetrical diester of oxalic acid with the molecular formula C₅H₈O₄.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical and physical properties of ethyl methyl oxalate, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes.
Core Chemical and Physical Properties
Table 1: Physical Properties of Ethyl Methyl Oxalate and Related Compounds
| Property | Ethyl Methyl Oxalate (Estimated/Calculated) | Dimethyl Oxalate (Experimental) | Diethyl Oxalate (Experimental) |
| CAS Number | 615-52-1[2] | 553-90-2[3] | 95-92-1[4] |
| Molecular Formula | C₅H₈O₄[1] | C₄H₆O₄[3] | C₆H₁₀O₄[4] |
| Molecular Weight | 132.11 g/mol [1] | 118.09 g/mol [3] | 146.14 g/mol [4] |
| Melting Point | Not available | 54 °C[3] | -41 °C[4] |
| Boiling Point | 173.7 - 174 °C[5] | 163-164 °C[3] | 185 °C[4] |
| Density | 1.156 g/mL[5] | 1.148 g/mL (at 54 °C)[3] | 1.076 g/mL[4] |
| Solubility | Soluble in alcohol and ether.[3] Decomposes in hot water.[6] | Soluble in 17 parts water, alcohol, and ether.[3] | Sparingly soluble in water; miscible with alcohol, ether, and acetone.[7] |
| Refractive Index | 1.4240 (estimate) | 1.379 (at 82.1 °C)[3] | 1.410[4] |
Chemical Synthesis
The primary method for synthesizing ethyl methyl oxalate is through the transesterification of a symmetrical oxalate diester, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol.
Transesterification of Diethyl Oxalate with Methanol
A common and efficient method for the preparation of ethyl methyl oxalate is the transesterification of diethyl oxalate with methanol.[8] This reaction can be effectively carried out in a microreactor system, which allows for precise control over reaction conditions and improved selectivity.[8]
Caption: Synthesis of Ethyl Methyl Oxalate via Transesterification.
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Materials:
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Diethyl oxalate (DEO)
-
Methanol (MeOH)
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Potassium carbonate (K₂CO₃) as a catalyst.
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Microreactor system with a temperature controller.
-
-
Procedure:
-
Prepare a solution of diethyl oxalate and methanol.
-
Introduce the catalyst, potassium carbonate, into the reactant mixture.
-
Pump the mixture through a flow-type microreactor maintained at a constant temperature of 35°C.
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The reaction time and molar ratio of the reactants are critical parameters for optimizing the yield and selectivity. A near-equimolar ratio of alcohol to oxalate is often optimal.
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Under optimized conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for ethyl methyl oxalate can be achieved.[8]
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The product mixture, containing ethyl methyl oxalate, ethanol, and the byproduct dimethyl oxalate, is collected at the outlet of the microreactor.
-
Purification of the ethyl methyl oxalate can be achieved through distillation.
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Chemical Reactivity
Ethyl methyl oxalate, as a diester, undergoes reactions characteristic of this functional group, including hydrolysis and condensation reactions.
Hydrolysis
The hydrolysis of oxalate esters is a significant reaction, typically proceeding in a stepwise manner to first yield the monoester and then oxalic acid. The hydrolysis of dimethyl oxalate has been shown to be an autocatalytic process, where the oxalic acid product catalyzes the reaction.[9] A similar mechanism is expected for ethyl methyl oxalate.
Caption: Stepwise Hydrolysis of Ethyl Methyl Oxalate.
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Note: This is a general protocol based on the study of dimethyl oxalate hydrolysis and would need to be adapted and optimized for ethyl methyl oxalate.
-
Materials:
-
Ethyl methyl oxalate
-
Deionized water
-
Isothermal batch reactor
-
-
Procedure:
-
Charge the isothermal batch reactor with a known quantity of ethyl methyl oxalate and water.
-
Maintain a constant temperature (e.g., in the range of 328.15–358.15 K for dimethyl oxalate).
-
Monitor the progress of the reaction over time by taking samples and analyzing the concentrations of the reactants and products using techniques such as titration or chromatography.
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The kinetic data can be used to determine the rate constants for the hydrolysis steps. The initial rate is typically dominated by the reaction with water, while in later stages, the formed oxalic acid acts as a catalyst.
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Claisen Condensation
Oxalate esters, including ethyl methyl oxalate, are excellent electrophiles in Claisen condensation reactions. They can react with enolizable esters or ketones in the presence of a strong base to form β-keto esters or β-diketones, respectively.[10] Since ethyl methyl oxalate does not have α-hydrogens, it can only act as the acceptor in these reactions, which simplifies the product mixture.[10]
Caption: General Mechanism of a Claisen Condensation with Ethyl Methyl Oxalate.
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Note: This is a generalized protocol and specific conditions will depend on the enolizable substrate used.
-
Materials:
-
Ethyl methyl oxalate
-
An enolizable ester or ketone (e.g., ethyl acetate, acetone)
-
A strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous ether or another suitable aprotic solvent
-
-
Procedure:
-
Prepare a solution of the base in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of ethyl methyl oxalate and the enolizable ester or ketone to the base solution with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
After the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and acid (e.g., hydrochloric or acetic acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting β-keto ester or β-diketone by distillation or chromatography.
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of ethyl methyl oxalate is expected to show a quartet and a triplet characteristic of an ethyl group, and a singlet for the methyl group. The expected chemical shifts would be approximately:
-
Triplet at ~1.3 ppm (3H, -CH₂CH₃ )
-
Quartet at ~4.3 ppm (2H, -CH₂ CH₃)
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Singlet at ~3.8 ppm (3H, -OCH₃ )
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals:
-
Two signals for the carbonyl carbons in the range of 155-165 ppm.
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A signal for the ethyl methylene (B1212753) carbon (-C H₂CH₃) around 62 ppm.
-
A signal for the methyl carbon (-OC H₃) around 53 ppm.
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A signal for the ethyl methyl carbon (-CH₂C H₃) around 14 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of ethyl methyl oxalate will be dominated by the strong absorption bands of the carbonyl groups.
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C=O Stretching: Two strong absorption bands are expected in the region of 1730-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two ester carbonyl groups.
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C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching.
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C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the methyl and ethyl groups.
Mass Spectrometry
The mass spectrum of ethyl methyl oxalate (MW = 132.11 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of alkoxy groups.
-
[M - OCH₃]⁺: A peak at m/z = 101, corresponding to the loss of a methoxy (B1213986) radical.
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[M - OCH₂CH₃]⁺: A peak at m/z = 87, corresponding to the loss of an ethoxy radical.
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[COOCH₃]⁺: A peak at m/z = 59.
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[COOCH₂CH₃]⁺: A peak at m/z = 73.
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[CH₃CH₂]⁺: A peak at m/z = 29.
Conclusion
Ethyl methyl oxalate is a versatile chemical intermediate with well-defined, albeit not extensively documented, chemical properties. Its synthesis via transesterification is a robust and scalable process. The reactivity of ethyl methyl oxalate in hydrolysis and Claisen condensation reactions makes it a useful building block in organic synthesis. While estimated physical and spectroscopic data provide a good foundation for its use, further experimental characterization of the pure compound would be beneficial for the scientific community. This guide provides a solid technical foundation for researchers and professionals working with this compound.
References
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- 2. ethyl methyl oxalate | 615-52-1 [chemicalbook.com]
- 3. Methyl Oxalate [drugfuture.com]
- 4. Page loading... [guidechem.com]
- 5. ethyl methyl oxalate [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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